Cas no 1005299-89-7 (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide)

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a 4-fluorobenzenesulfonyl group and a cyclopentanecarboxamide substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The fluorobenzenesulfonyl moiety enhances electrophilic character, potentially improving binding affinity in target interactions, while the cyclopentanecarboxamide group contributes to conformational rigidity and solubility. The compound's well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, supporting diverse pharmacological applications.
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide structure
1005299-89-7 structure
Product Name:N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
CAS No:1005299-89-7
MF:C21H23FN2O3S
MW:402.482327699661
CID:5507432
Update Time:2025-05-24

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
    • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
    • Inchi: 1S/C21H23FN2O3S/c22-17-8-11-19(12-9-17)28(26,27)24-13-3-6-15-7-10-18(14-20(15)24)23-21(25)16-4-1-2-5-16/h7-12,14,16H,1-6,13H2,(H,23,25)
    • InChI Key: VPLCTSJUZHBJNE-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC3=C(C=C2)CCCN3S(C2=CC=C(F)C=C2)(=O)=O)=O)CCCC1

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide Pricemore >>

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Additional information on N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]Cyclopentanecarboxamide: A Comprehensive Overview

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide (CAS No: 1005299-89-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a cyclopentanecarboxamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the molecule.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The presence of the fluorobenzenesulfonyl group in this compound enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. Moreover, the cyclopentanecarboxamide moiety contributes to the molecule's ability to interact with specific biological targets, such as enzymes or receptors.

One of the key areas of research involving CAS No 1005299-89-7 is its role in inhibiting certain kinases associated with cancer and inflammatory diseases. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against these targets, suggesting its potential as a lead compound for drug development. Additionally, its structural versatility allows for further modification to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves a multi-step process that combines advanced organic synthesis techniques. The reaction sequence typically includes nucleophilic aromatic substitution, amide bond formation, and hydrogenation steps to achieve the desired stereochemistry and functionalization. Researchers have also explored alternative synthetic pathways to improve yield and reduce costs, making this compound more accessible for large-scale production.

In terms of applications, this compound has shown promise in both academic research and industrial settings. Its ability to modulate key biological pathways makes it a valuable tool for studying disease mechanisms and developing novel therapeutics. Furthermore, its unique chemical structure provides insights into the design of next-generation drugs with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of CAS No 1005299-89-7 for various biological targets. These computational models complement experimental studies by providing a deeper understanding of the molecule's interactions at the molecular level. Such insights are crucial for guiding further optimization efforts and ensuring that this compound meets the stringent requirements of modern drug development.

In conclusion, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide (CAS No: 1005299-89-7) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with cutting-edge research findings, positions it as a valuable asset in the pursuit of innovative therapeutic solutions.

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